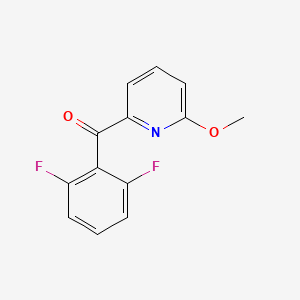

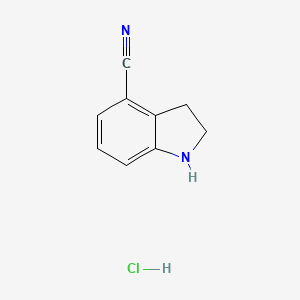

インドリン-4-カルボニトリル塩酸塩

説明

Indoline-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2 and a molecular weight of 180.64. It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Physical and Chemical Properties Analysis

Indoline-4-carbonitrile hydrochloride is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .科学的研究の応用

抗がん剤開発

インドリン誘導体は、インドリン-4-カルボニトリル塩酸塩を含む、抗がん剤の開発において有望な結果を示しています。 そのユニークな構造により、疎水性相互作用と水素結合を通じてタンパク質のアミノ酸残基と相互作用できる新しい薬物足場を構築することができます 。この相互作用は、がん細胞をより高い特異性で標的とする薬物を設計し、化学療法に関連する副作用を軽減する可能性において重要です。

抗菌剤

インドリン構造は、抗生物質の合成における重要な構成要素です。 インドリン-4-カルボニトリル塩酸塩は、その抗菌作用、特に既存の抗生物質に対して耐性を発達させた菌株に対する作用が研究されています 。この研究は、抗生物質耐性菌との闘いにおいて不可欠です。

循環器治療

研究者は、インドリン化合物を心臓血管疾患の治療に利用することについて探求しています。 インドリン-4-カルボニトリル塩酸塩の水溶性向上などの物理化学的特性は、心臓血管保護を提供し、高血圧を治療する薬物を開発するための候補としています .

抗炎症剤および鎮痛剤

インドリン部分は、抗炎症剤および鎮痛剤の設計に利用されています。 インドリン-4-カルボニトリル塩酸塩は、水素結合ドナーおよびアクセプターとして作用することができるため、炎症性経路を調節し、痛みを軽減する化合物の作成に適しています .

グリーンケミストリーの応用

インドリン誘導体は、原子経済的でグリーンケミストリーの原則に沿った環状付加反応に使用されます 。インドリン-4-カルボニトリル塩酸塩は、これらの反応に関与して、さまざまなヘテロ環系を合成し、より持続可能な化学プロセスに貢献することができます。

生物活性化合物の合成

インドリン構造は、幅広い生物活性化合物を合成するための汎用性の高いビルディングブロックです。 インドリン-4-カルボニトリル塩酸塩は、複雑な天然物様構造を作成するために使用できます。これは、従来の方法では合成が難しいことがよくあります .

作用機序

Target of Action

Indoline-4-carbonitrile hydrochloride, like many indole derivatives, is known to bind with high affinity to multiple receptors These receptors are often the primary targets of the compound

Mode of Action

The mode of action of Indoline-4-carbonitrile hydrochloride involves its interaction with its targets, leading to various biological changes. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more

Biochemical Pathways

Indoline-4-carbonitrile hydrochloride, as an indole derivative, may affect several biochemical pathways. Indole derivatives are known to be involved in a wide range of biological and clinical applications . .

Result of Action

The molecular and cellular effects of Indoline-4-carbonitrile hydrochloride’s action are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . .

将来の方向性

Indoline structures are being increasingly used in drug design due to their special structure and properties . With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . Therefore, the future direction of Indoline-4-carbonitrile hydrochloride could involve further exploration of its potential medicinal applications.

生化学分析

Biochemical Properties

Indoline-4-carbonitrile hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The compound’s interactions with enzymes such as cytochrome P450 have been noted, where it undergoes dehydrogenation to produce indole through a novel pathway . This interaction highlights its potential in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

Indoline-4-carbonitrile hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including indoline-4-carbonitrile hydrochloride, have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of indoline-4-carbonitrile hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding . This interaction can lead to the modulation of enzyme activity, influencing various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of indoline-4-carbonitrile hydrochloride have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including indoline-4-carbonitrile hydrochloride, exhibit various biological activities over extended periods

Dosage Effects in Animal Models

The effects of indoline-4-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies on animal models help in determining the threshold effects and safe dosage ranges for potential clinical use.

Metabolic Pathways

Indoline-4-carbonitrile hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes dehydrogenation by cytochrome P450 enzymes to produce indole, which can be further metabolized . These metabolic pathways are crucial for understanding the compound’s bioavailability, efficacy, and potential side effects.

Transport and Distribution

The transport and distribution of indoline-4-carbonitrile hydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound’s structure allows it to interact with amino acid residues of proteins, influencing its localization and accumulation within specific cellular compartments . Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

Indoline-4-carbonitrile hydrochloride’s subcellular localization is influenced by its structure and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

特性

IUPAC Name |

2,3-dihydro-1H-indole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-3,11H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCCKDORHOEOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

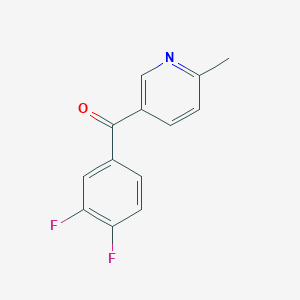

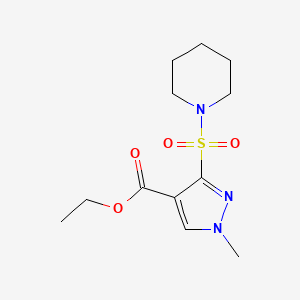

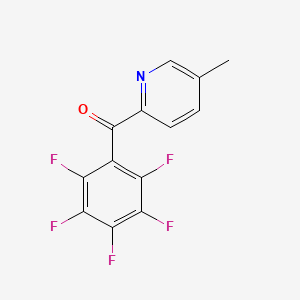

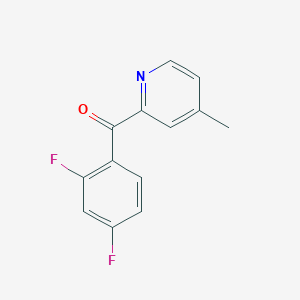

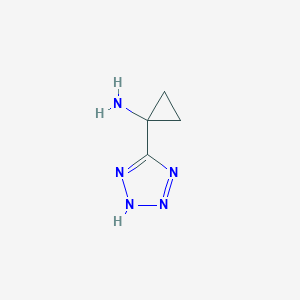

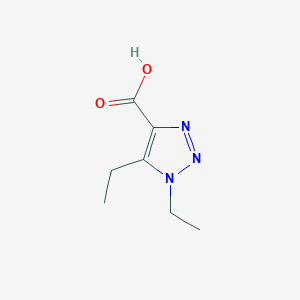

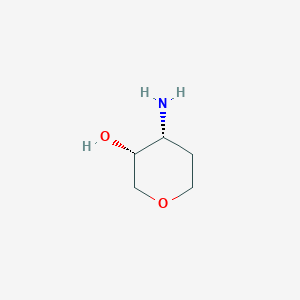

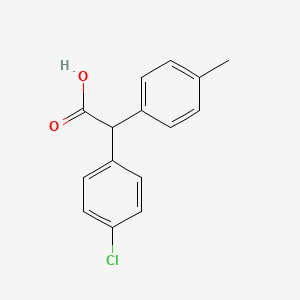

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)

![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)

![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)